molecular formula C21H23N3O2S B2430127 2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-methyl-N-phenylacetamide CAS No. 899748-02-8

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2430127
CAS No.: 899748-02-8
M. Wt: 381.49
InChI Key: XNDDUIHPMDRIKI-UHFFFAOYSA-N
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Description

2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications

Novel Antihypertensive Agents

Researchers have developed a new series of nonpeptide angiotensin II receptor antagonists, exemplified by compounds such as 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole. These compounds demonstrate potent antihypertensive effects upon oral administration, marking a significant advancement over previous series which were primarily active only via intravenous routes. This development underscores the therapeutic potential of imidazole derivatives in addressing hypertension (Carini et al., 1991).

Antioxidant and Coordination Complexes

A study explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, as demonstrated through various in vitro assays. The research highlights the utility of imidazole derivatives in the development of compounds with potential for treating oxidative stress-related conditions (Chkirate et al., 2019).

Synthesis and Molecular Docking for Antioxidant Activity

Another study focused on the synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives, including detailed quantum chemical calculations and molecular docking to evaluate their antioxidant efficacy. The compounds displayed promising antioxidant activities, offering insights into the design of imidazole-based antioxidants (Hossan, 2020).

Antimicrobial Activities

The design and synthesis of 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide derivatives have been reported, demonstrating appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives also showed efficacy against resistant bacterial strains, indicating the potential of imidazole derivatives in developing new antimicrobial agents (Daraji et al., 2021).

Electrocatalytic Applications

Research into the electrosynthesis of an imidazole derivative for use as a bifunctional electrocatalyst revealed its effectiveness in the oxidation of several biomolecules, suggesting potential applications in biosensing and analytical chemistry (Nasirizadeh et al., 2013).

Properties

IUPAC Name

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-8-10-17(11-9-16)13-24-19(14-25)12-22-21(24)27-15-20(26)23(2)18-6-4-3-5-7-18/h3-12,25H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDDUIHPMDRIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N(C)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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